

Diethyl Adipate: A Technical Guide for Food and Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl adipate*

Cat. No.: B1670523

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Introduction

Diethyl adipate (DEA), with the CAS number 141-28-6 and chemical formula C₁₀H₁₈O₄, is a diethyl ester of adipic acid.^[1] It functions as a versatile ingredient in the food industry, primarily utilized as a flavoring agent and solvent.^{[1][2]} Its applications also extend to the pharmaceutical and cosmetics industries, where it serves as a plasticizer and emollient.^{[2][3]} This technical guide provides a comprehensive overview of the use of **diethyl adipate** as a food additive and flavoring agent, with a focus on its regulatory status, toxicological data, metabolic fate, and sensory properties.

Regulatory Status and Safety Evaluation

The safety of **diethyl adipate** as a flavoring substance has been evaluated by international regulatory bodies. In Europe, it is included in the Flavouring Group Evaluation 10 (FGE.10) by the European Food Safety Authority (EFSA), which assesses the safety of aliphatic primary and secondary saturated and unsaturated alcohols, aldehydes, acetals, carboxylic acids, and esters.^[4] While a specific Acceptable Daily Intake (ADI) for **diethyl adipate** has not been explicitly stated in the readily available public summaries, the inclusion in this group evaluation, which concluded that the substances do not give rise to safety concerns at their estimated levels of dietary intake, suggests a favorable safety profile.^[5] Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the related compound, dimethyl adipate, concluding that there is "no safety concern at current levels of intake when used as a

flavouring agent".^[6] The Flavor and Extract Manufacturers Association (FEMA) has designated related adipates as Generally Recognized as Safe (GRAS).^[7]

Table 1: Physical and Chemical Properties of **Diethyl Adipate**

Property	Value	Reference(s)
CAS Number	141-28-6	[8]
Molecular Formula	C10H18O4	[8]
Molecular Weight	202.25 g/mol	[9]
Appearance	Colorless liquid	[9]
Boiling Point	245 °C	[9]
Melting Point	-19.8 °C	[9]
Solubility	Soluble in ethanol and ether; sparingly soluble in water.	[3]
Density	1.0076 g/cm ³ at 20 °C	[9]
Refractive Index	1.426 at 25 °C	[9]

Toxicology

Toxicological data for **diethyl adipate** is limited, with much of the safety assessment relying on read-across from structurally similar compounds.

Table 2: Summary of Toxicological Data for **Diethyl Adipate** and Related Compounds

Study Type	Species	Compound	Results	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Diethyl Phthalate	>8,600 mg/kg bw	[3]
Subchronic Oral Toxicity (90-day)	Rat	Di(2-ethylhexyl) adipate	NOAEL: 200 mg/kg bw/day	[10]
Subchronic Oral Toxicity (90-day)	Mouse	Di(2-ethylhexyl) adipate	NOAEL: 178 mg/kg bw/day	[10]
Subchronic Oral Toxicity (28-day)	Rat	Dibutyl Adipate	NOAEL: 1000 mg/kg bw/day	[2]
Genotoxicity (Ames Test)	S. typhimurium	Metabolites of Di(2-ethylhexyl) adipate	Negative	

Experimental Protocols

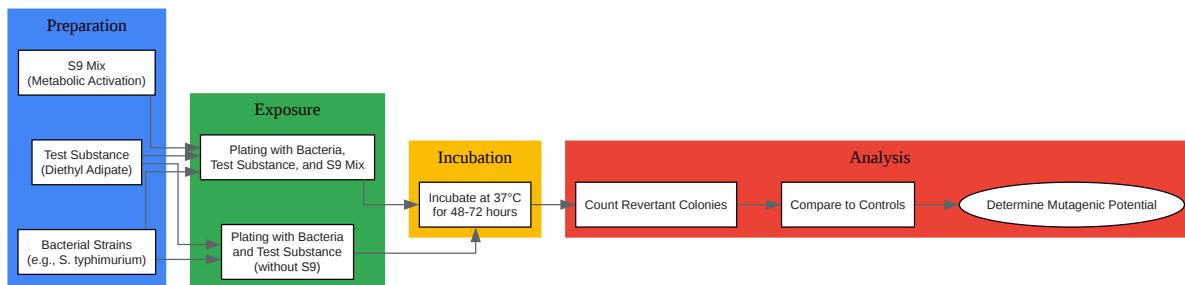
A subchronic oral toxicity study is designed to characterize the toxicological profile of a substance following repeated administration over a 90-day period.

- **Test System:** Typically, Sprague-Dawley or Wistar rats are used.
- **Administration:** The test substance is administered orally, usually mixed in the diet, dissolved in drinking water, or by gavage.
- **Dose Levels:** A control group and at least three dose levels are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any observable adverse effects.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

- Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Endpoint Analysis: The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect metabolites that may be mutagenic.
- Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium.
- Endpoint Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[\[11\]](#)



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Ames Test Experimental Workflow

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

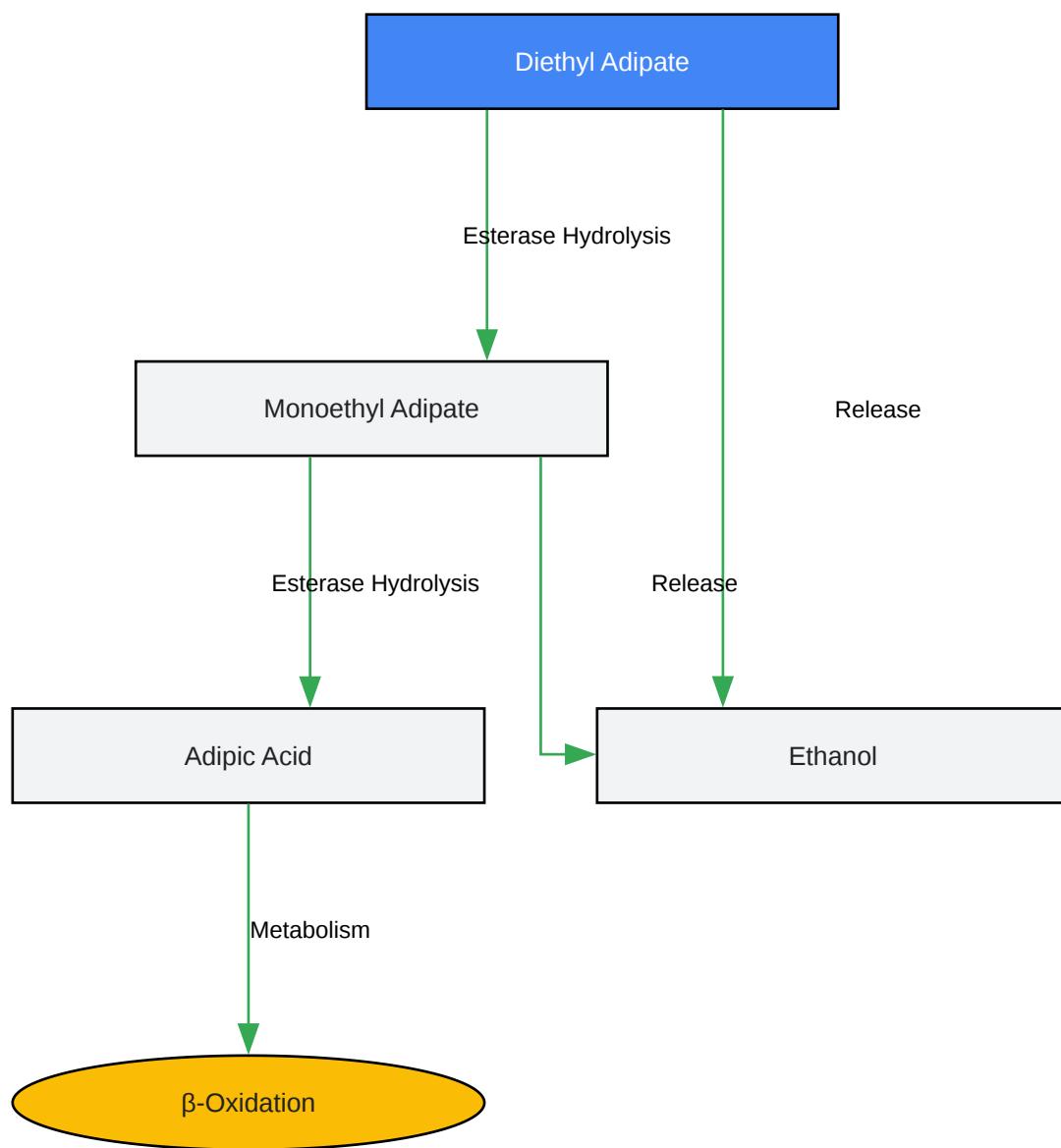
- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
- **Metabolic Activation:** The assay is conducted with and without an S9 metabolic activation system.
- **Procedure:** Cell cultures are exposed to the test substance at various concentrations. After a suitable treatment period, a metaphase-arresting agent (e.g., colcemid) is added.
- **Analysis:** Chromosomes are harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- **Endpoint Analysis:** A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

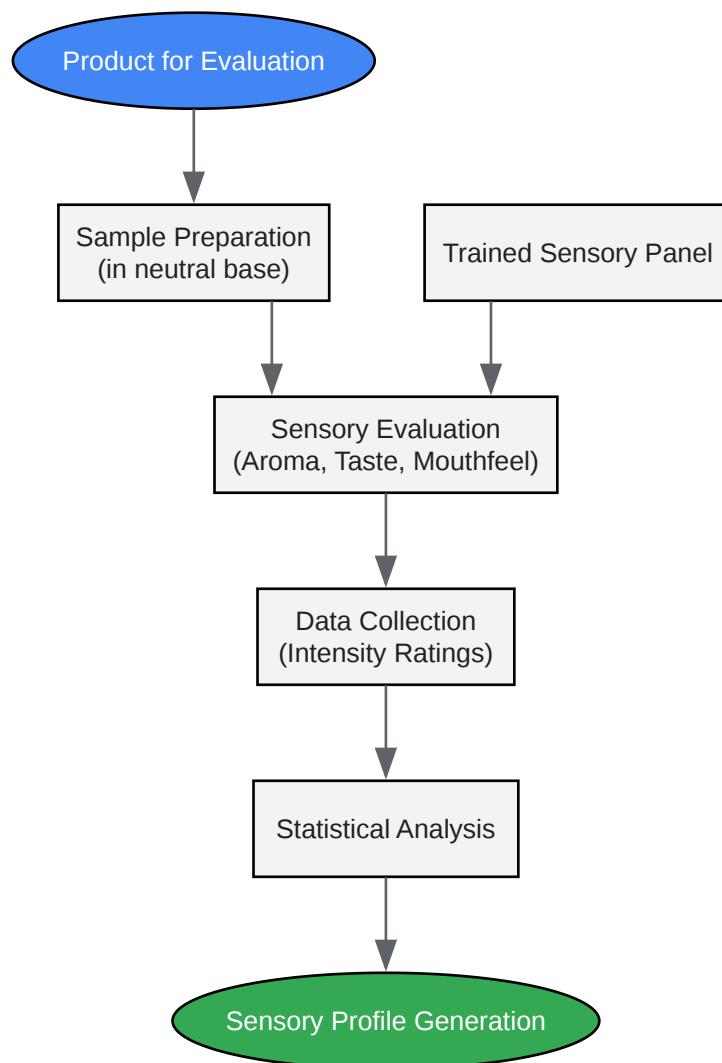
Metabolism

While specific *in vivo* metabolic studies for **diethyl adipate** are not readily available, its metabolic pathway can be predicted based on the behavior of other aliphatic esters and related adipates. The primary metabolic pathway is expected to be hydrolysis.

Predicted Metabolic Pathway

Diethyl adipate is likely to undergo rapid hydrolysis in the gastrointestinal tract and liver, catalyzed by non-specific esterases. This two-step hydrolysis would first yield monoethyl adipate and ethanol, followed by further hydrolysis of monoethyl adipate to adipic acid and another molecule of ethanol. Adipic acid is a naturally occurring dicarboxylic acid that can be further metabolized through beta-oxidation. Ethanol is metabolized via well-known pathways.





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- To cite this document: BenchChem. [Diethyl Adipate: A Technical Guide for Food and Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670523#diethyl-adipate-use-as-a-food-additive-and-flavoring-agent]

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